molecular formula C12H13NO3S B14668584 Cyclohexanone, 3-[(4-nitrophenyl)thio]- CAS No. 36640-29-6

Cyclohexanone, 3-[(4-nitrophenyl)thio]-

Cat. No.: B14668584
CAS No.: 36640-29-6
M. Wt: 251.30 g/mol
InChI Key: XCBCPCUXDZMGFG-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-[(4-nitrophenyl)thio]- (IUPAC name: 3-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one) is a substituted cyclohexanone derivative featuring a 4-nitrophenylthio group at the 3-position of the cyclohexanone ring. Its molecular formula is C₁₂H₁₃NO₃S, with a molecular weight of 251.30 g/mol. The nitro group (-NO₂) on the phenyl ring confers strong electron-withdrawing properties, influencing the compound’s polarity, solubility, and reactivity.

Properties

CAS No.

36640-29-6

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

3-(4-nitrophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13NO3S/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h4-7,12H,1-3,8H2

InChI Key

XCBCPCUXDZMGFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 3-[(4-nitrophenyl)thio]- typically involves the reaction of cyclohexanone with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitrophenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the nitrophenylthio group.

Scientific Research Applications

Cyclohexanone, 3-[(4-nitrophenyl)thio]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-[(4-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitrophenylthio group can interact with enzymes or receptors, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following structurally related compounds are compared based on substituent type, molecular properties, and biological activity:

Table 1: Key Properties of Cyclohexanone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties Biological Activity
3-[(4-Nitrophenyl)thio]cyclohexanone C₁₂H₁₃NO₃S 251.30 Nitro (electron-withdrawing) High polarity, low solubility in non-polar solvents Hypothesized antimicrobial*
3-[(4-Methylphenyl)sulfanyl]cyclohexanone C₁₃H₁₆OS 220.33 Methyl (electron-donating) Moderate polarity, higher solubility in organic solvents Not reported
4-(3,4,5-Trimethoxyphenyl)cyclohexanone C₁₅H₂₀O₄ 264.32 Methoxy (electron-donating) Enhanced solubility in polar solvents Anti-inflammatory
3-[(E)-2-(4-Chlorophenyl)ethenyl]cyclohex-2-en-1-one C₁₅H₁₅ClO 258.73 Chloro (electron-withdrawing) Planar structure due to conjugated double bond Pharmacological potential†

* Hypothesized based on nitro group’s role in antimicrobial agents. † Reported for cyclohexanone derivatives with anti-inflammatory activity .

Physicochemical Properties

  • Polarity and Solubility: The nitro substituent in 3-[(4-nitrophenyl)thio]cyclohexanone increases polarity compared to methyl or methoxy analogs, favoring solubility in polar aprotic solvents (e.g., DMSO). In contrast, the methyl-substituted derivative (C₁₃H₁₆OS) exhibits higher solubility in organic solvents like ethanol . Methoxy groups (e.g., in 4-(3,4,5-trimethoxyphenyl)cyclohexanone) enhance solubility in polar solvents due to oxygen’s hydrogen-bonding capacity .
  • Thermal Stability :
    Nitro-substituted compounds generally exhibit lower thermal stability due to the nitro group’s propensity for decomposition under heat. Methyl and methoxy analogs are more thermally stable .

Chemical Reactivity

  • Oxidation Sensitivity: The thioether (-S-) group in 3-[(4-nitrophenyl)thio]cyclohexanone is susceptible to oxidation, forming sulfoxides or sulfones. The electron-withdrawing nitro group accelerates this process compared to electron-donating methyl substituents .
  • Nucleophilic Substitution: The nitro group activates the phenyl ring for electrophilic substitution but deactivates the cyclohexanone ring, reducing its reactivity toward nucleophiles. Methoxy-substituted analogs show opposite trends .

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